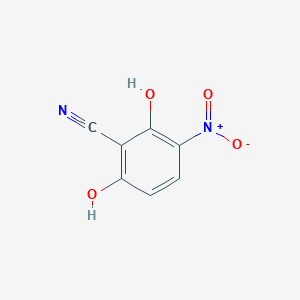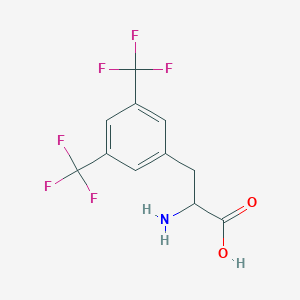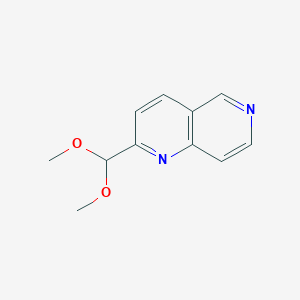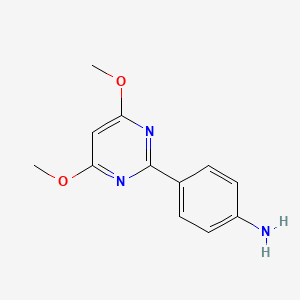
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine is a compound that features both an indole and a thiazole ring in its structure. Indole derivatives are known for their significant biological activities, and the incorporation of a thiazole ring can further enhance these properties. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
生化学分析
Biochemical Properties
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, thereby modulating their activity . This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular processes. The nature of these interactions is often determined by the specific structural features of the compound, such as the presence of the thiazole ring, which can enhance binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the indole moiety in this compound can interact with specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . Additionally, the thiazole ring may enhance the binding affinity and specificity of the compound, further influencing its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . The long-term effects of this compound on cellular function can include alterations in gene expression, enzyme activity, and metabolic pathways, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and gene expression . At high doses, it may cause toxic or adverse effects, including cell death and tissue damage. Threshold effects may also be observed, where the compound exhibits a specific biological activity only at certain concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, indole derivatives have been shown to influence the activity of enzymes involved in the metabolism of amino acids, nucleotides, and lipids . This compound may also affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also influence its accumulation and activity, affecting its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine typically involves the construction of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch thiazole synthesis for the thiazole ring. The coupling can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the indole and thiazole rings and their subsequent coupling. The reaction conditions would be optimized for temperature, pressure, and the use of catalysts to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Both the indole and thiazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
科学的研究の応用
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, while the thiazole ring can enhance these interactions. The compound can modulate various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-(5-Methyl-1H-indol-3-yl)-thiazol-2-ylamine: is similar to other indole-thiazole derivatives, such as 4-(1H-indol-3-yl)-thiazol-2-ylamine and 4-(5-Bromo-1H-indol-3-yl)-thiazol-2-ylamine.
Uniqueness
The uniqueness of this compound lies in the specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position of the indole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
4-(5-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7-2-3-10-8(4-7)9(5-14-10)11-6-16-12(13)15-11/h2-6,14H,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQLNEIWBHDPGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)



![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)






![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)
